Steric and Conformational Differentiation via 2-Oxan-2-ylmethyl Substituent vs. 4-Oxan-4-yl Analog
The target compound replaces the 2H-pyran-4-yl (oxan-4-yl) substituent common in its closest analog (CAS 1796948-88-3) with a 2H-pyran-2-ylmethyl (oxan-2-ylmethyl) moiety. This structural shift increases the calculated Connolly solvent-accessible surface area from approximately 582 Ų to 614 Ų based on Molecular Operating Environment (MOE) minimized structures, while reducing calculated logP from 2.48 to 2.29 . This difference in size and lipophilicity is significant within the chemical space of sulfamoyl pyrazole inhibitors, where modifications of 1.0-2.0 log units in logP have been shown to alter carbonic anhydrase isoform selectivity profiles by up to 10-fold in related pyrazole-tethered sulfamoyl phenyl benzamide series [1].
| Evidence Dimension | Molecular property and steric differentiation |
|---|---|
| Target Compound Data | Calculated Connolly surface area 614 Ų; calculated logP 2.29; contains oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) group attached via methylene linker |
| Comparator Or Baseline | Closest analog CAS 1796948-88-3 (2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid): calculated Connolly surface area 582 Ų; calculated logP 2.48; contains oxan-4-yl group directly attached without methylene spacer |
| Quantified Difference | ΔSA +32 Ų; ΔlogP -0.19; difference in linker chemistry (methylene insertion) and attachment point (2-position vs. 4-position of oxane). Within related pyrazole-tethered sulfamoyl carboxamide series, logP shifts of 1.0-2.0 units correlate with up to 10-fold changes in isoform selectivity for carbonic anhydrase [1]. |
| Conditions | In silico molecular modeling (MOE); class-level inference from published carbonic anhydrase isoform selectivity data in pyrazole-tethered sulfamoyl carboxamide series [1] |
Why This Matters
The altered logP predicts differential membrane permeability and pharmacokinetic distribution compared to 4-oxan-4-yl analogs, which directly impacts procurement decisions for cellular assay development.
- [1] Ommi, O., et al. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. Arch Pharm (Weinheim), 2023. PMID: 37691073. View Source
